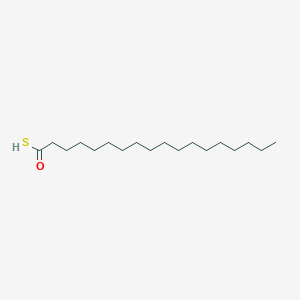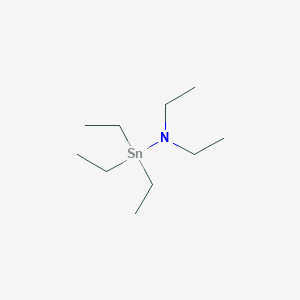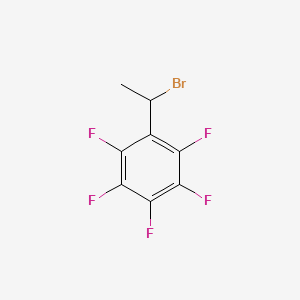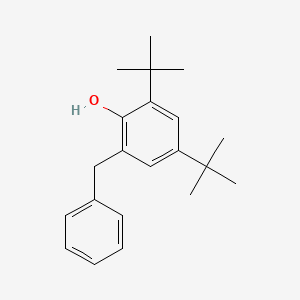
Prismane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
]hexane, is a polycyclic hydrocarbon with the molecular formula C₆H₆. It is an isomer of benzene, specifically a valence isomer. The compound is characterized by its unique prism-like structure, which consists of a six-atom triangular prism. This structure leads to significant ring strain, making prismane far less stable than benzene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prismane can be synthesized through the photoisomerization of octafluoro[2.2]paracyclophane. This process involves irradiating a dilute solution of the precursor in a mixture of acetonitrile, water, and dimethyl sulfoxide with ultraviolet light. The formation of this compound is confirmed using nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry .
Industrial Production Methods: Due to its high ring strain and instability, this compound is not typically produced on an industrial scale. The synthesis is usually carried out in controlled laboratory conditions to ensure safety and precision.
Analyse Chemischer Reaktionen
Types of Reactions: Prismane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of less strained hydrocarbons.
Substitution: Substitution reactions can occur, particularly with halogens or other reactive groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions but generally include less strained hydrocarbons and various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Prismane has attracted interest in scientific research due to its unique structure and properties. Some of its applications include:
Materials Science: The high carbon density and bulky structure of this compound make it a potential candidate for developing novel high-strain materials.
Energetic Materials: this compound derivatives have been investigated for their potential use as high-energy density compounds in explosives and propellants.
Wirkmechanismus
The mechanism of action of prismane is primarily related to its high ring strain and the resulting instability. The deviation of the carbon-carbon bond angle from the ideal tetrahedral angle to 60° leads to significant strain, making the bonds more reactive and prone to breaking under certain conditions . This high strain energy is a key factor in the compound’s reactivity and the types of reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Prismane is unique among hydrocarbons due to its prism-like structure and high ring strain. Similar compounds include:
Cubane: Another highly strained hydrocarbon with a cubic structure.
Tetrahedrane: A hydrocarbon with a tetrahedral structure, also characterized by high strain energy.
This compound’s uniqueness lies in its geometric structure and the resulting chemical properties, which distinguish it from other hydrocarbons with similar molecular formulas.
Eigenschaften
CAS-Nummer |
650-42-0 |
|---|---|
Molekularformel |
C6H6 |
Molekulargewicht |
78.11 g/mol |
IUPAC-Name |
prismane |
InChI |
InChI=1S/C6H6/c1-2-3(1)6-4(1)5(2)6/h1-6H |
InChI-Schlüssel |
RCJOMOPNGOSMJU-UHFFFAOYSA-N |
Kanonische SMILES |
C12C3C1C4C2C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


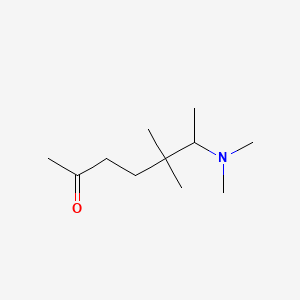

![2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B14753575.png)
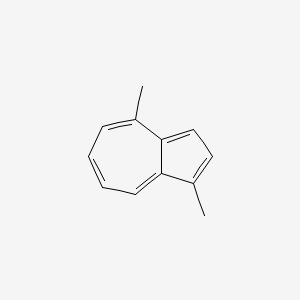


![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)


![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)
